![molecular formula C5H12ClNOSi B14408169 N-[(Trimethylsilyl)oxy]ethanimidoyl chloride CAS No. 86260-81-3](/img/structure/B14408169.png)

N-[(Trimethylsilyl)oxy]ethanimidoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(Trimethylsilyl)oxy]ethanimidoyl chloride is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to an ethanimidoyl chloride moiety. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(Trimethylsilyl)oxy]ethanimidoyl chloride can be synthesized through the reaction of ethanimidoyl chloride with trimethylsilyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reagents are introduced in a controlled manner to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-[(Trimethylsilyl)oxy]ethanimidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form ethanimidoyl alcohol and trimethylsilyl chloride.

Common Reagents and Conditions:

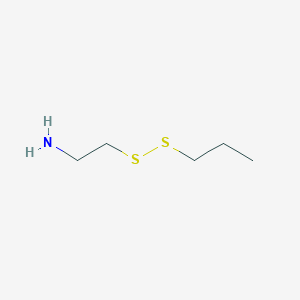

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can include various substituted ethanimidoyl derivatives.

Hydrolysis Products: The primary products of hydrolysis are ethanimidoyl alcohol and trimethylsilyl chloride.

Scientific Research Applications

N-[(Trimethylsilyl)oxy]ethanimidoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a protecting group for alcohols and amines, allowing for selective reactions on other parts of the molecule.

Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds, enhancing their volatility and detectability.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Material Science: It is used in the preparation of silicon-based materials and coatings.

Mechanism of Action

The mechanism of action of N-[(Trimethylsilyl)oxy]ethanimidoyl chloride involves the formation of a stable trimethylsilyl ether linkage, which protects reactive functional groups during chemical synthesis. The trimethylsilyl group can be selectively removed under specific conditions, allowing for the regeneration of the original functional group. This protection-deprotection strategy is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Trimethylsilyl Chloride: Used for similar protection purposes but lacks the ethanimidoyl functionality.

Bis(trimethylsilyl)acetamide: Another silylating agent used for derivatization in analytical chemistry.

Uniqueness: N-[(Trimethylsilyl)oxy]ethanimidoyl chloride is unique due to its dual functionality, combining the protective properties of the trimethylsilyl group with the reactivity of the ethanimidoyl chloride moiety. This dual functionality allows for more versatile applications in organic synthesis and analytical chemistry.

Properties

CAS No. |

86260-81-3 |

|---|---|

Molecular Formula |

C5H12ClNOSi |

Molecular Weight |

165.69 g/mol |

IUPAC Name |

N-trimethylsilyloxyethanimidoyl chloride |

InChI |

InChI=1S/C5H12ClNOSi/c1-5(6)7-8-9(2,3)4/h1-4H3 |

InChI Key |

PHNIOEUXRGDLSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO[Si](C)(C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)

![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)

![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)